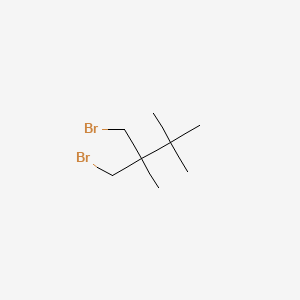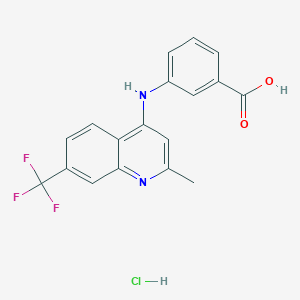
3-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzoic acid hydrochloride” is a compound that contains a quinoline moiety. Quinoline is a heterocyclic aromatic compound with a double-ring structure containing a benzene ring fused with a pyridine moiety . This compound is of interest due to its potential applications in the fields of industrial and synthetic organic chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives involves various protocols, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . These classical synthesis protocols are used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “3-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzoic acid hydrochloride” includes a quinoline moiety, which is a double-ring structure containing a benzene ring fused with a pyridine moiety . The compound also contains a trifluoromethyl group and an amino group attached to the quinoline ring, and a carboxylic acid group attached to the benzene ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of quinoline derivatives often involve condensation, cyclization, and substitution reactions . For example, the corresponding acids upon condensation and hydrolysis followed by cyclization gave pyrazoloquinolines, which upon substitution yielded the final compound .科学的研究の応用
Drug Discovery and Medicinal Chemistry
Quinoline derivatives, such as the compound , are pivotal in the field of medicinal chemistry. They serve as scaffolds for drug discovery due to their bioactive properties . This compound, with its trifluoromethyl group, is particularly interesting for developing new pharmaceuticals with enhanced potency and selectivity.
Antibacterial Agents
The presence of the quinoline structure is known to confer antibacterial properties. Fluorinated quinolines, for instance, have been used in the development of fluoroquinolones, a class of antibiotics with broad-spectrum activity . The compound’s structural features may be explored for novel antibacterial drug development.
Antimalarial Activity
Quinoline-based compounds have a long history as antimalarial agents. The trifluoromethyl group can potentially improve the efficacy of these compounds. Research into the antimalarial potential of this compound could lead to the development of new therapies for malaria treatment .
Enzyme Inhibition
Quinolines are known to act as enzyme inhibitors, which is crucial for the treatment of various diseases. The specific compound could be studied for its potential to inhibit enzymes that are relevant in disease pathways, offering a new approach to therapeutic intervention .
Agricultural Applications
Some quinoline derivatives have found use in agriculture, possibly as pesticides or growth regulators. The trifluoromethyl group in the compound could enhance these properties, making it a candidate for agricultural research .
Material Science
The unique chemical structure of this compound might be utilized in material science, particularly in the development of organic semiconductors or as a component in liquid crystals due to its aromatic and heterocyclic characteristics .
将来の方向性
The future directions for research on “3-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzoic acid hydrochloride” and similar compounds likely involve further exploration of their synthesis protocols and their potential biological and pharmaceutical activities . There is also interest in developing green reaction protocols for the construction and functionalization of these compounds .
特性
IUPAC Name |
3-[[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino]benzoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2.ClH/c1-10-7-15(23-13-4-2-3-11(8-13)17(24)25)14-6-5-12(18(19,20)21)9-16(14)22-10;/h2-9H,1H3,(H,22,23)(H,24,25);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTXLOSSVDUZAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=CC(=C3)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzoic acid hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Potassium;pyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B2353980.png)
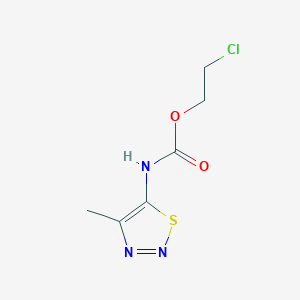
![2-chloro-N-(thiophen-2-yl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2353983.png)
![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B2353987.png)
![2-chloro-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2353988.png)
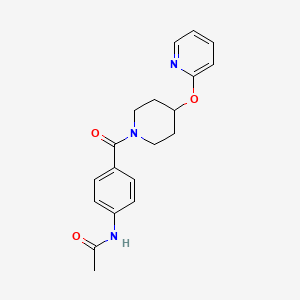

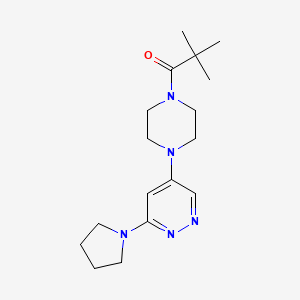
![3-Fluorosulfonyloxy-5-[(2R,3R)-3-methoxy-2-methylpiperidine-1-carbonyl]pyridine](/img/structure/B2353996.png)
![(4-methoxyphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2353997.png)
![N-[(2,2-Difluorocyclohexyl)methyl]prop-2-enamide](/img/structure/B2353999.png)

